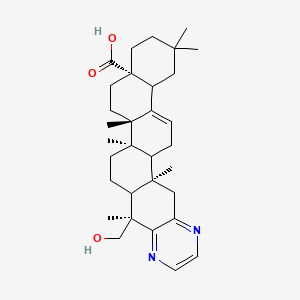
Sting-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sting-IN-4 is a compound that acts as an inhibitor of the stimulator of interferon genes (STING) pathway The STING pathway is a crucial component of the innate immune system, playing a significant role in the body’s defense against infections and in the regulation of immune responses
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sting-IN-4 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of lipid calcium phosphate nanoparticles to enhance the delivery and stability of the compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability and efficacy of the final product.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques to ensure consistency and purity. The compound is often prepared in bulk using automated systems that control the reaction parameters precisely. The final product is then purified using techniques such as chromatography to remove any impurities and ensure high quality.
Chemical Reactions Analysis
Types of Reactions: Sting-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
Scientific Research Applications
Sting-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the STING pathway and its role in immune responses . In biology, this compound is employed to investigate the mechanisms of immune regulation and the development of new immunotherapeutic strategies . In medicine, the compound shows promise in cancer treatment by modulating the immune system to target and destroy cancer cells . Additionally, this compound is used in the development of diagnostic tools and imaging techniques to visualize STING expression in tumors .
Mechanism of Action
Sting-IN-4 exerts its effects by inhibiting the STING pathway, which is activated by the presence of cytoplasmic DNA. The compound binds to the STING protein, preventing its activation and subsequent signaling cascade . This inhibition leads to a reduction in the production of type I interferons and other pro-inflammatory cytokines, thereby modulating the immune response . The molecular targets of this compound include the STING protein itself and various downstream signaling molecules involved in the pathway .
Comparison with Similar Compounds
Sting-IN-4 is unique compared to other STING inhibitors due to its specific binding affinity and efficacy in modulating the STING pathway . Similar compounds include DMXAA (5,6-dimethylxanthenone-4-acetic acid), which is a potent murine-STING agonist but has limited effects on human-STING . Other STING agonists, such as TAK-676, also target the STING pathway but differ in their mechanisms of action and clinical applications . The uniqueness of this compound lies in its ability to selectively inhibit the STING pathway, making it a valuable tool for research and therapeutic applications .
Properties
Molecular Formula |
C32H46N2O3 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(2R,10S,14R,15S,18S)-10-(hydroxymethyl)-2,10,14,15,21,21-hexamethyl-5,8-diazahexacyclo[12.12.0.02,11.04,9.015,24.018,23]hexacosa-4,6,8,24-tetraene-18-carboxylic acid |
InChI |
InChI=1S/C32H46N2O3/c1-27(2)11-13-32(26(36)37)14-12-30(5)20(21(32)17-27)7-8-24-28(3)18-22-25(34-16-15-33-22)29(4,19-35)23(28)9-10-31(24,30)6/h7,15-16,21,23-24,35H,8-14,17-19H2,1-6H3,(H,36,37)/t21?,23?,24?,28-,29-,30+,31+,32-/m0/s1 |
InChI Key |
MKLBYRFEFHWRDA-NGTCWZDESA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)(CC6=NC=CN=C6[C@@]3(C)CO)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=NC=CN=C6C5(C)CO)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


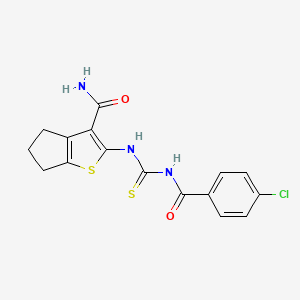
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
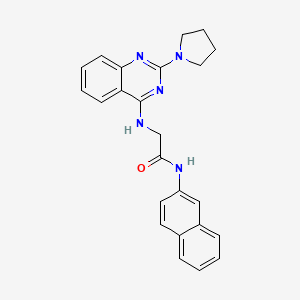
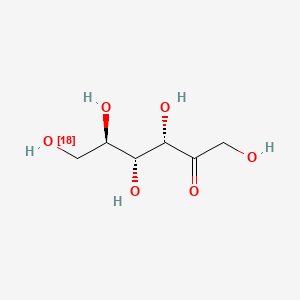

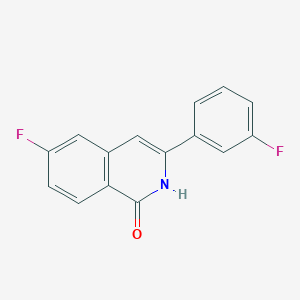
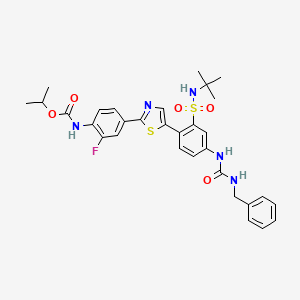
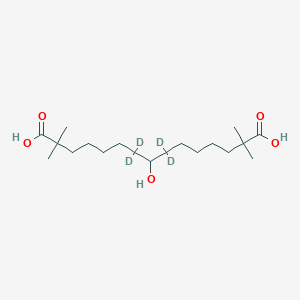
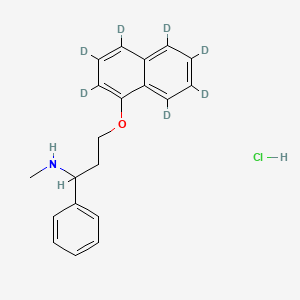
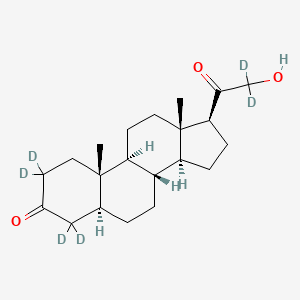
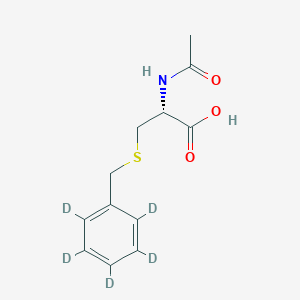
![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
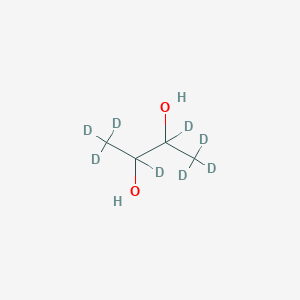
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
